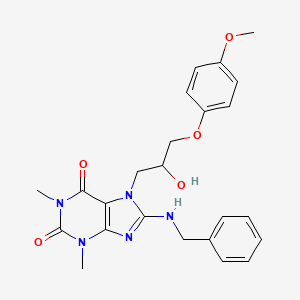

8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

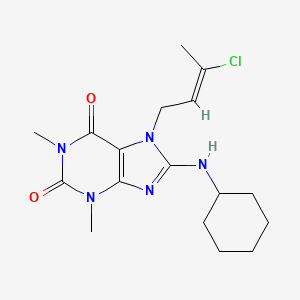

8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O5 and its molecular weight is 465.51. The purity is usually 95%.

BenchChem offers high-quality 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Geometry

- Molecular Characteristics : A study by Karczmarzyk et al. (1995) describes the molecular structure of a compound closely related to the one , focusing on the typical geometry of its purine system and its substituent conformations. The study provides insights into the intramolecular arrangement and hydrogen bonding network, crucial for understanding the chemical behavior of such compounds (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Synthesis and Derivatives

Synthesis and Cardiovascular Activity : Chłoń-Rzepa et al. (2004) explored the synthesis of 8-alkylamino substituted derivatives, including compounds with structures similar to the queried chemical. This research is pivotal in understanding the method of synthesis and potential cardiovascular activities of these compounds (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

New Derivative Syntheses : A study by Gobouri (2020) on synthesizing new purineselenyl and thiadiazolyl derivatives provides insights into the potential of synthesizing diverse derivatives of the original compound, which may have various applications in scientific research (Gobouri, 2020).

Pharmacological Applications : Chłoń-Rzepa et al. (2013) investigated derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione for potential psychotropic activity. Their research on 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives highlights the potential of such compounds in developing new psychotropic medications (Chłoń-Rzepa et al., 2013).

Analgesic Activity : A study by Zygmunt et al. (2015) on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties highlighted their significant analgesic activity. This sheds light on the potential therapeutic applications of such compounds (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Receptor Affinity Studies : Żmudzki et al. (2015) explored the structure–5‐HT receptor affinity relationship in derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. This is crucial for understanding the interaction of such compounds with biological receptors and their potential pharmaceutical applications (Żmudzki, Chłoń-Rzepa, Bojarski, Zygmunt, Kazek, Mordyl, & Pawłowski, 2015).

Intermolecular Interactions : Research by Shukla et al. (2020) on the intermolecular interactions in derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provides insights into their structural stability and potential applications in material design (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Novel Ring Systems : Hesek & Rybár (1994) discussed the synthesis of new thiadiazepino-purine ring systems. Their work contributes to the understanding of the structural diversity and potential applications of purine derivatives in various fields of research (Hesek & Rybár, 1994).

Receptor Binding Studies : A study by Żmudzki et al. (2015) on N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones explored their affinity for 5-HT6, 5-HT7, and D2 receptors, providing valuable information for developing receptor-targeted therapies (Żmudzki, Satała, Chłoń-Rzepa, Bojarski, Popik, & Zajdel, 2015).

Antidepressant Properties : Khaliullin et al. (2018) synthesized a derivative of 1H-purine-2,6(3H,7H)-dione and evaluated its antidepressant properties. This highlights the potential of such compounds in treating mental health disorders (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Photochemistry Synthesis : Han, Bonnet, & V. D. Westhuizen (2008) investigated the synthesis of xanthine derivatives via photolysis, offering a unique approach to synthesizing derivatives of purine-2,6-diones (Han, Bonnet, & V. D. Westhuizen, 2008).

Structure-Cardiovascular Activity Relationship : Chłoń-Rzepa et al. (2011) studied the structure-cardiovascular activity relationship in a group of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydro-1H-purine-2,6-diones, which is relevant for understanding the cardiovascular implications of such compounds (Chłoń-Rzepa, Żmudzki, Pawłowski, Zygmunt, & Filipek, 2011).

Reaction with Glycerol Epichlorohydrin : Kremzer et al. (1981) investigated the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, which could be relevant to understanding the chemical behavior and reactivity of similar compounds (Kremzer, Strokin, Klyuev, & Buryak, 1981).

Antiinflammatory Activity : Kaminski et al. (1989) synthesized and evaluated the antiinflammatory activity of substituted purine-2,6-diones, providing insights into the therapeutic potential of these compounds (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).

Imidazo[2,1-f]purine-2,4-dione Derivatives : Zagórska et al. (2009) synthesized and evaluated imidazo[2,1-f]purine-2,4-dione derivatives, contributing to the understanding of the pharmacological properties of such compounds (Zagórska, Jurczyk, Pawłowski, Dybała, Nowak, Tatarczyńska, Nikiforuk, & Chojnacka-wójcik, 2009).

Thietanyl Protection in Synthesis : Khaliullin & Shabalina (2020) explored the use of thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which could be crucial for understanding the synthesis of similar compounds (Khaliullin & Shabalina, 2020).

5-HT/D2 Receptor Affinity Relationship : Żmudzki et al. (2016) investigated the structure–5‐HT/D2 receptor affinity relationship in a new group of 1‐Arylpiperazynylalkyl derivatives of 8‐Dialkylamino‐3,7‐dimethyl‐1H‐purine‐2,6(3H,7H)‐dione, offering insights into receptor interactions of these compounds (Żmudzki, Satała, Chłoń-Rzepa, Bojarski, Kazek, Siwek, Gryboś, Głuch-Lutwin, Wesołowska, & Pawłowski, 2016).

Investigation of the Compound Structure : Karczmarzyk et al. (1995) further investigated the structure of a closely related compound, focusing on its planar purine skeleton and morpholine ring conformation, which is significant for understanding the molecular properties of these compounds (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

New [c,d]-Fused Purinediones : Šimo et al. (1995) reported the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, contributing to the understanding of novel purinedione derivatives and their potential applications (Šimo, Rybár, & Alföldi, 1995).

Broncholytic Activity Study : Nemčeková et al. (1995) explored the broncholytic activity of substituted 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones, providing insights into the potential respiratory applications of these compounds (Nemčeková, Rybár, Nosál'ová, & Alföldi, 1995).

Eigenschaften

IUPAC Name |

8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O5/c1-27-21-20(22(31)28(2)24(27)32)29(23(26-21)25-13-16-7-5-4-6-8-16)14-17(30)15-34-19-11-9-18(33-3)10-12-19/h4-12,17,30H,13-15H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUYRLHHPQOASH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2447616.png)

![2-chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2447619.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)

![3-(4-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2447626.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2447631.png)

![4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid](/img/structure/B2447632.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2447637.png)